Rifalazil - 129791-92-0

Rifalazil

Catalog Number: EVT-280493
CAS Number: 129791-92-0
Molecular Formula: C51H64N4O13
Molecular Weight: 941.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifalazil (KRM-1648) is a semisynthetic rifamycin derivative belonging to the benzoxazinorifamycin class. [, ] It is characterized by a distinct planar benzoxazine ring that distinguishes it from other rifamycins like rifampin. [] Rifalazil has garnered considerable attention in scientific research due to its potent antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, Chlamydia pneumoniae, Chlamydia trachomatis, Helicobacter pylori, and Clostridium difficile. [, , , , , , , ] Its high intracellular levels and excellent tissue penetration make it particularly promising for treating intracellular pathogens like Chlamydia species. [, ]

Synthesis Analysis

While specific details of the complete synthesis of Rifalazil are not extensively detailed in the provided papers, [] focuses on the extractive biotransformation process used to produce a challenging-to-synthesize metabolite of Rifalazil, 32-hydroxy-rifalazil. This process utilizes mouse liver microsomes and leverages a hydrophobic polymeric resin to address Rifalazil's low solubility and reactivity in predominantly aqueous microsomal systems. [] Various parameters, including resin type and quantity, cofactor recycling, biocatalyst and Rifalazil concentrations, temperature, and agitation rate, were optimized to enhance volumetric productivity. [] This extractive biotransformation method enabled the successful synthesis of 32-hydroxy-rifalazil on a multi-milligram scale. []

Chemical Reactions Analysis

The provided papers primarily focus on the metabolic transformations of Rifalazil rather than specific chemical reactions it undergoes. [, ] The major metabolic pathways identified in mice and humans involve 25-deacetylation and 32-hydroxylation. [, ] These biotransformations occur predominantly in the microsomal fraction of the liver, implicating microsomal enzymes in the metabolism of Rifalazil. [] Studies utilizing inhibitors suggest that 25-deacetylation is primarily mediated by carboxylesterases, while 32-hydroxylation is primarily catalyzed by cytochrome P450 (CYP) 3A4. []

Mechanism of Action

Rifalazil, like other rifamycins, exerts its antibacterial activity by inhibiting bacterial DNA-dependent RNA polymerase. [, , ] It binds to the β subunit of RNA polymerase, specifically within the rifamycin resistance-determining region (RRDR) encoded by the rpoB gene. [, ] This binding interferes with the transcription process, effectively preventing bacterial RNA synthesis and ultimately leading to bacterial cell death. [] Notably, Rifalazil retains activity against rifampin-resistant bacterial strains due to its ability to bind effectively to RNA polymerase variants carrying mutations in the RRDR. [, , , ]

Applications
  • Tuberculosis: Rifalazil exhibits potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [, , , , , , ] Studies in murine models have shown its efficacy in both short-term and long-term treatment regimens, suggesting its potential as an alternative to or in combination with existing tuberculosis therapies. [, , , , ]
  • Chlamydial Infections: Rifalazil demonstrates exceptional potency against Chlamydia pneumoniae and Chlamydia trachomatis, even against rifampin-resistant strains. [, , , , , , , , ] Its high intracellular levels and long-lasting protective effect make it a promising candidate for treating acute and chronic chlamydial infections. [, , , , , ]
  • Helicobacter pylori Infections: Rifalazil's broad antibacterial spectrum extends to Helicobacter pylori, suggesting its potential use in treating gastric ulcer disease caused by this bacterium. [, ]
  • Clostridium difficile Infections: Rifalazil has shown efficacy in treating Clostridium difficile-associated diarrhea and colitis (CDAD) in animal models, suggesting its potential use in combating this increasingly prevalent and severe infection. [, , ]
  • Mycobacterium avium Complex Infections: Rifalazil displays activity against Mycobacterium avium complex (MAC), particularly in its intracellular form. [, , ] This suggests its potential in treating MAC infections, particularly in individuals with compromised immune systems.
  • Mycobacterium ulcerans Infections: Rifalazil demonstrates promising efficacy against Mycobacterium ulcerans infections, showing a strong ability to reduce bacterial load and improve clinical outcomes in mouse models. [, ] This suggests its potential as a treatment for Buruli ulcer, a debilitating skin disease caused by this bacterium.

Rifampin (Rifampicin)

  • Compound Description: Rifampin is a first-generation rifamycin antibiotic that acts by inhibiting bacterial DNA-dependent RNA polymerase. It is commonly used in combination therapy for tuberculosis and other infections. []

25-Deacetyl-Rifalazil

  • Compound Description: 25-Deacetyl-rifalazil is a major metabolite of rifalazil in humans and mice. It is formed by the deacetylation of the 25-acetyl group in rifalazil. [, , ]
  • Relevance: 25-Deacetyl-rifalazil exhibits similar antimicrobial activity compared to rifalazil. [] It is a key metabolite identified in pharmacokinetic studies of rifalazil.

32-Hydroxy-Rifalazil

  • Compound Description: 32-Hydroxy-rifalazil is a major metabolite of rifalazil in humans and mice. It is formed by hydroxylation at the 32-position of rifalazil. [, , , ]
  • Relevance: 32-Hydroxy-rifalazil exhibits similar antimicrobial activity compared to rifalazil. [] It is a key metabolite identified in pharmacokinetic studies of rifalazil, and its formation is primarily mediated by cytochrome P450 enzymes. []

Rifabutin

  • Compound Description: Rifabutin is a rifamycin antibiotic used for the treatment of tuberculosis, particularly in patients with HIV infection. It is also used for the prevention of disseminated Mycobacterium avium complex (MAC) infection in individuals with AIDS. [, , , ]
  • Relevance: Rifabutin, like rifalazil, is a second-generation rifamycin and demonstrates improved efficacy against certain mycobacterial infections compared to rifampin. [] Both drugs share the rifamycin core structure but differ in their side chains, resulting in distinct pharmacological properties.

Rifapentine

  • Compound Description: Rifapentine is a rifamycin antibiotic used in combination therapy for the treatment of active tuberculosis. It has a long half-life, allowing for once-weekly dosing. [, , ]

ABI-0043

  • Compound Description: ABI-0043 is a benzoxazinorifamycin, belonging to the same class as rifalazil. It shows potent activity against Chlamydia pneumoniae. []
  • Relevance: ABI-0043 shares structural similarities and a common mechanism of action with rifalazil. Both compounds highlight the potential of benzoxazinorifamycins as therapeutic agents for infections caused by intracellular pathogens. [, ]

ABI-1657 & ABI-1131

  • Compound Description: ABI-1657 and ABI-1131 are rifamycin derivatives and structurally related to ABI-1648 (rifalazil). []
  • Relevance: Similar to rifalazil, both ABI-1657 and ABI-1131 demonstrated potent in vitro activity against Chlamydia trachomatis and Chlamydia pneumoniae. [] These compounds highlight the potential for developing further rifamycin derivatives with enhanced activity against intracellular bacteria.

TNP-2092 (Rifamycin-Quinolizinone Hybrid)

  • Compound Description: TNP-2092 represents a novel class of rifamycin derivatives that incorporate a quinolizinone moiety. This hybrid compound displays potent antitubercular activity and is currently under clinical investigation. []

TNP-2198 (Rifamycin-Nitromidazole Hybrid)

  • Compound Description: TNP-2198 is a recently developed rifamycin derivative that combines the rifamycin scaffold with a nitromidazole moiety. This hybrid structure exhibits potent antitubercular activity and is under clinical development. []

Properties

CAS Number

129791-92-0

Product Name

Rifalazil

IUPAC Name

[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

Molecular Formula

C51H64N4O13

Molecular Weight

941.1 g/mol

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1

InChI Key

IXSVOCGZBUJEPI-ROSHVKCDSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Solubility

Soluble in DMSO

Synonyms

Rifalazil; ABI 1648; ABI1648; ABI -648; Krm-1648; Krm 1648; Krm1648;

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.